molecular formula C14H20N2O2S B072707 Azabon CAS No. 1150-20-5

Azabon

Cat. No. B072707
CAS RN: 1150-20-5
M. Wt: 280.39 g/mol
InChI Key: RQBNXPJPWKUTOG-UHFFFAOYSA-N
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Description

Azabon is a central nervous system stimulant of the sulfonamide class . It is also used as a nootropic . As it is a sulpha drug, care must be taken during administration, and certain individuals must avoid azabon altogether to prevent an allergic reaction .


Synthesis Analysis

Azabon is synthesized from 3-azabicyclo-[2.2.2]nonane, which is itself prepared by pyrolysis of aliphatic diamine . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular formula of Azabon is C14H20N2O2S . The IUPAC name is 4-(3-Azabicyclo[3.2.2]non-3-ylsulfonyl)aniline . More details about the molecular structure can be found in the relevant papers .


Chemical Reactions Analysis

The chemical reactions involving Azabon are not explicitly mentioned in the search results. More details about the chemical reactions can be found in the relevant papers .


Physical And Chemical Properties Analysis

The molar mass of Azabon is 280.386 . More details about the physical and chemical properties can be found in the relevant papers .

Scientific Research Applications

  • Azaborines in Medicinal Chemistry and Materials Science :

    • Azaborines are an important class of compounds with applications in both medicinal chemistry and materials science. A novel approach for synthesizing disubstituted 2,1-borazaronaphthalenes from N-substituted 2-aminostyrenes and potassium organotrifluoroborates has been developed. This method enables the creation of a library of highly functionalized 2,1-borazaronaphthalenes under mild, transition-metal-free conditions (Wisniewski et al., 2014).
  • Biodegradation of Azo-dyes :

    • Azo-dyes, like p-aminoazobenzene, are significant in wastewater treatment due to their wide use as synthetic organic colorants. The study of their biodegradation, especially by bacteria like Bacillus subtilis, is crucial for understanding environmental impacts and treatment processes (Zissi & Lyberatos, 1996).
  • Azobenzene Compounds in Biological Applications :

    • Azobenzene compounds have been studied for their ability to control specific biological targets in vivo, offering the potential for optically controlled drugs. Research has focused on enhancing their properties for in vivo use, including red-shifting their photoisomerization wavelengths for better tissue penetration and optimizing their stability and photophysical properties (Dong et al., 2015).
  • BN-embedded Aromatics for Optoelectronic Applications :

    • BN-embedded aromatic compounds, which share some structural similarities with azaborines, are being explored for optoelectronic applications. Their unique properties, resulting from the replacement of CC units with isoelectronic BN units in aromatics, make them promising for use in organic field-effect transistors, organic light-emitting diodes, and other applications (Wang & Pei, 2016).

Safety And Hazards

As Azabon is a sulpha drug, care must be taken during administration, and certain individuals must avoid azabon altogether to prevent an allergic reaction . More details about the safety and hazards can be found in the relevant papers .

Future Directions

The future directions of Azabon are not explicitly mentioned in the search results. More details about the future directions can be found in the relevant papers .

properties

IUPAC Name

4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c15-13-5-7-14(8-6-13)19(17,18)16-9-11-1-2-12(10-16)4-3-11/h5-8,11-12H,1-4,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBNXPJPWKUTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CN(C2)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150925
Record name Azabon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azabon

CAS RN

1150-20-5
Record name 4-(3-Azabicyclo[3.2.2]non-3-ylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azabon [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azabon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZABON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IYS7OKE05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
MAYWEP HIM, GHIM THANKS - crossworks.holycross.edu
Does the season of Lent sometimes seem very long to you? Maybe that's because Lent comes at a time when we are caught between winter and spring. The first sunny day makes us …
Number of citations: 0 crossworks.holycross.edu
TS Craig - 2017 - rave.ohiolink.edu
The protagonist Zar, an elf woman who lives and works as a temple prostitute, meets Brandur, a healer from the local University. He has come to establish the beginnings of his healing …
Number of citations: 2 rave.ohiolink.edu
KT Chung - Journal of Environmental Science and Health, Part C, 2016 - Taylor & Francis
Synthetic azo dyes are widely used in industries. Gerhardt Domagk discovered that the antimicrobial effect of red azo dye Prontosil was caused by the reductively cleaved (azo reduction…
Number of citations: 713 www.tandfonline.com
P Alan, BW Merriam, RP Armstrong - The Journal of American Folklore, 1954 - JSTOR
T tHE Banyaruanda proverbs upon which this study is based were originally collected by Arthur Hands of Gitwe Mission, Ruanda, from a group of older men among the Banyaruanda in …
Number of citations: 2 www.jstor.org
AA Gameil, AM Al-Abdullatif - Education Sciences, 2023 - mdpi.com
Given the effects of the COVID-19 pandemic and the associated radical changes to the teaching landscape, employing digital learning platforms in the professional training of teachers …
Number of citations: 4 www.mdpi.com
F Josephus - 2014 - books.google.com
Collected here in one unabridged edition are all 20 books of Flavius Josephus' The Antiquities of the Jews. Antiquities of the Jews was first published in 94 AD, it is history of the Jewish …
Number of citations: 14 books.google.com
F Josephus - 1888 - books.google.com
§ 1. THOSE who undertake to write histories, do not, I per ceive, take that trouble on one and the same account, but for many reasons, and those such as are very different one from …
Number of citations: 2 books.google.com
LA MITSCHER - 1984 - ds.amu.edu.et
The reception accorded" Organic Chemistry of Drug Synthesis11 seems to us to indicate widespread interest in the organic chemistry involved in the search for new pharmaceutical …
Number of citations: 2 ds.amu.edu.et
OO Barkov, DR Duplii - 2021 - otp-journal.com.ua
Objective. To study the operating parameters and phenomena of intraoperative monitoring and to identify the specificity and sensitivi ty of its different modalities associated with …
Number of citations: 0 otp-journal.com.ua
C Stewart, M Cook - 1992 - ERIC
The first item in this packet is a pamphlet on how to vote and the election process. The pamphlet includes comprehensive information at a reading level that can be understood by many …
Number of citations: 7 eric.ed.gov

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